Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate
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Overview
Description
Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxyprop-2-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate can be achieved through several methods. One common approach involves the reaction of propylene oxide with dipropyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher throughput and cost-effectiveness. Catalysts and automated systems are employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dipropyl phosphonate: Lacks the hydroxyprop-2-en-1-yl moiety.
Dimethyl (1-hydroxyprop-2-en-1-yl)phosphonate: Similar structure but with different alkyl groups.
Diethyl phosphonate: Another phosphonate compound with different alkyl groups.
Uniqueness
Dipropyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to the presence of both the hydroxyprop-2-en-1-yl moiety and the dipropyl phosphonate group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
21989-84-4 |
---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
1-dipropoxyphosphorylprop-2-en-1-ol |
InChI |
InChI=1S/C9H19O4P/c1-4-7-12-14(11,9(10)6-3)13-8-5-2/h6,9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
PVNBJUIKULBACE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C=C)O)OCCC |
Origin of Product |
United States |
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